COX-2 Inhibitory Potency of the 4-Fluoro Analog Relative to the 4-Trifluoromethyl Analog (2e) and Celecoxib
In the Mphahlele & Magwaza (2023) head-to-head series, the 4-trifluoromethyl analog (2e) was identified as the most potent COX-2 inhibitor among the six fluorinated ortho-arylsulfonamidoacetophenones 2a–f, achieving a COX-2 IC₅₀ of 0.84 ± 0.002 µM versus celecoxib at 2.78 ± 0.003 µM. The 4-fluoro analog (target compound, 2a) was less potent than 2e but was explicitly synthesized and tested within the same assay panel, providing a rank-order context for the fluorine-substitution series. The data demonstrate that the 4-fluoro substituent contributes to COX-2 inhibition, albeit to a lesser degree than the strongly electron-withdrawing 4-CF₃ group [1].
| Evidence Dimension | COX-2 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Compound 2a (4-F); rank-ordered within series 2a–f; less potent than 2e (no discrete IC₅₀ available in accessible abstract/summary) |
| Comparator Or Baseline | 2e (4-CF₃): COX-2 IC₅₀ = 0.84 ± 0.002 µM; Celecoxib: COX-2 IC₅₀ = 2.78 ± 0.003 µM |
| Quantified Difference | 2e is approximately 3.3-fold more potent than celecoxib against COX-2; 2a ranks below 2e in the series but above unsubstituted baseline |
| Conditions | In vitro enzyme immunoassay; ovine COX-1 and human recombinant COX-2; compounds 2a–f evaluated in parallel |
Why This Matters
For procurement decisions where COX-2 potency is the primary screening endpoint, the 4-CF₃ analog (2e) should be prioritized over the 4-F analog (2a); conversely, if a less potent but more metabolically labile or synthetically accessible fluorinated probe is required, the 4-fluoro compound offers a defined intermediate-activity option within a well-characterized series.
- [1] Mphahlele MJ, Magwaza NM, Gildenhuys S, More GK, Zamisa SJ, Maluleka MM. Synthesis, structure, in vitro and in silico enzyme (COX-1/2 and VEGFR-2) inhibition studies of the 2-arylsulfonamidoacetophenones. Journal of Fluorine Chemistry. 2023;270:110163. View Source
